1-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one, also known as 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, is a chemical compound characterized by a specific molecular structure that includes a pyrazole group. Its molecular formula is , and it has a molecular weight of approximately 214.26 g/mol. This compound is classified as an organic molecule with potential applications in medicinal chemistry and material science.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BLD Pharm. It is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound's CAS number is 1210-43-1, indicating its unique identification in chemical databases.
The synthesis of 1-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent choice (often organic solvents like dichloromethane or ethanol), and catalysts (such as Lewis acids) to facilitate the reactions. Purification techniques such as recrystallization or chromatography are typically employed to isolate the final product.
The molecular structure of 1-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one can be represented by its structural formula:
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as controlled pH levels and temperatures to optimize yields and selectivity. The reactivity of the pyrazole nitrogen atoms also plays a crucial role in determining the outcome of these reactions.
The mechanism of action for 1-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one is primarily related to its interactions with biological targets. Pyrazole derivatives often exhibit pharmacological activities by modulating enzyme functions or receptor interactions.
Studies have indicated that compounds with similar structures may act as inhibitors or modulators in various biochemical pathways, although specific data on this compound's mechanisms remain limited.
Key physical properties include:
Relevant chemical properties include:
Safety data indicates that the compound may have irritant properties (GHS classification), necessitating careful handling during laboratory procedures.
1-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one is primarily used in scientific research for:
This compound exemplifies the ongoing research into pyrazole derivatives, which continue to be of interest due to their diverse applications across various scientific fields.
N-alkylation represents a cornerstone synthetic approach for constructing the core structure of 1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one derivatives. This method capitalizes on the nucleophilic character of the pyrazole nitrogen, enabling efficient linkage to aromatic ketone systems. The most prevalent strategy involves the reaction of 3,5-dimethylpyrazole with α-halo ketones, particularly 1-(3-bromophenyl)ethan-1-one, under basic conditions [1] [3].
Key methodological advancements have focused on optimizing reaction conditions to enhance efficiency and sustainability. Solvent-free mechanochemical grinding techniques have emerged as particularly effective, where 3,5-dimethylpyrazole and phenacyl bromides are ground with sodium carbonate at 60-65°C, achieving yields exceeding 85% within 2-3 hours [3]. This approach eliminates the need for volatile organic solvents and reduces reaction times significantly compared to traditional solution-phase methods. Alternative catalytic systems employing potassium carbonate in acetone under reflux conditions (4-6 hours) provide comparable yields (80-88%) but require longer reaction times [2].
The reaction mechanism proceeds through a classical SN₂ pathway, where the pyridinic nitrogen (N1) of 3,5-dimethylpyrazole attacks the electrophilic carbon of the phenacyl bromide, displacing bromide ion. This straightforward methodology allows for significant structural diversification by varying the phenacyl bromide component, enabling access to derivatives with diverse electronic and steric properties [3]. Computational studies indicate that the electron-donating methyl groups at the 3- and 5-positions of the pyrazole ring enhance nucleophilicity at N1, contributing to the high reaction efficiency observed [8].
Table 1: Comparative N-Alkylation Methodologies for Pyrazole Functionalization
Conditions | Catalyst/Base | Temperature (°C) | Time (h) | Yield Range (%) | Key Advantages |
---|---|---|---|---|---|
Solvent-free grinding | Na₂CO₃ | 60-65 | 2-3 | 85-92% | Reduced reaction time, solvent elimination |
Reflux in acetone | K₂CO₃ | 56 | 4-6 | 80-88% | Broad substrate tolerance |
Ethanol reflux | Triethylamine | 78 | 3-5 | 75-84% | Mild conditions for sensitive substrates |
Multi-component reactions have emerged as powerful tools for constructing complex molecular architectures incorporating the 1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one framework. These convergent methodologies enable the simultaneous formation of multiple bonds in a single operation, significantly enhancing synthetic efficiency and molecular diversity [5] [7]. A particularly innovative approach involves the one-pot assembly of triazolothiadiazine-pyrazole hybrids through a four-component reaction sequence [5].
The optimized MCR protocol begins with the cyclocondensation of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole with acetylacetone in ethanol under reflux, generating a 3,5-dimethylpyrazole intermediate in situ. Without isolation, this intermediate undergoes sequential reaction with aromatic aldehydes and phenacyl bromides in the presence of triethylamine to afford (±)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives in excellent yields (83-94%) [5]. This cascade process involves three key steps: (1) formation of the pyrazole ring via hydrazino group condensation with 1,3-dicarbonyl compound; (2) Schiff base formation between the triazole amine and aldehyde; and (3) nucleophilic displacement by the thiol group on the phenacyl bromide followed by cyclization.
Structural characterization of these hybrids by X-ray crystallography (monoclinic P2₁/n space group) confirms the molecular architecture, revealing nearly perpendicular orientations between the pyrazole ring and the mean plane of the fused triazolothiadiazine system (55.59° dihedral angle) [5]. Non-covalent interactions in the solid state, including N-H···N hydrogen bonding and C-H···O interactions, contribute to the stability of the molecular packing and may influence biological recognition.
Table 2: MCR-Derived Hybrid Scaffolds Incorporating 3,5-Dimethylpyrazole Unit
Aldehyde Component | Phenacyl Bromide | Product | Yield (%) | Notable Features |
---|---|---|---|---|
2,3-Dimethoxybenzaldehyde | 4-Methoxyphenacyl bromide | (±)-5a | 94% | Electron-rich systems |
4-Chlorobenzaldehyde | 4-Bromophenacyl bromide | (±)-5h | 89% | Halogenated derivatives |
3-Pyridinecarboxaldehyde | 4-Methylphenacyl bromide | (±)-5n | 83% | Heteroaromatic hybrid |
4-N,N-Dimethylaminobenzaldehyde | 4-Fluorophenacyl bromide | (±)-5r | 91% | Push-pull electronic system |
Oxime ether derivatives of 1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one represent a significant class of bioactive analogs with enhanced pharmacological profiles. The synthesis proceeds through a two-step sequence beginning with ketone oxime formation followed by O-alkylation [2] [3]. The initial oximation reaction employs hydroxylamine hydrochloride at pH 11 in ethanolic solution under reflux (90 minutes), achieving high yields (81-93%) of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetophenone oximes (3a-3f) [3].
The critical etherification step presents unique synthetic challenges due to the poor nucleophilicity of the oxime oxygen. An innovative sodium-mediated approach overcomes this limitation, where oximes are treated with sodium metal to generate oximate anions, which subsequently react with alkyl halides (methyl iodide, isobutyl bromide) to afford O-alkylated derivatives (4a-4f, 5a-5f) in 45-80% yields after column chromatography [3]. This method significantly outperforms direct alkylation approaches that suffer from low conversion and competing side reactions.
The biological significance of these oxime ethers is profound, with structure-activity relationship (SAR) studies revealing that lipophilicity profoundly influences antibacterial potency. Isobutyl oxime ether derivatives consistently demonstrate superior activity against Gram-positive bacterial strains compared to their methyl counterparts, attributed to enhanced membrane penetration [2]. Against Staphylococcus aureus, the most potent analog (4l) exhibits a remarkably low MIC value of 27 × 10⁻³ µM, while derivative 4k shows exceptional dual activity against both Gram-positive and Gram-negative pathogens [2]. Computational analyses indicate that the oxime ether moiety serves as a hydrogen bond acceptor, potentially facilitating interactions with biological targets such as bacterial enzymes or DNA.
Table 3: Biological Activity of 3,5-Dimethylpyrazole-Containing Oxime Ethers
Compound | Oxime Ether Group | MIC against S. aureus (µM) | MIC against E. coli (µM) | Relative Lipophilicity (Log P) |
---|---|---|---|---|
4k | Methyl | 31 × 10⁻³ | 35 × 10⁻³ | 2.18 |
4l | Methyl | 27 × 10⁻³ | >100 × 10⁻³ | 2.15 |
5k | Isobutyl | 22 × 10⁻³ | 42 × 10⁻³ | 3.87 |
5l | Isobutyl | 19 × 10⁻³ | 38 × 10⁻³ | 3.92 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: